molecular formula C24H31N3O3 B2598792 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-66-7

1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2598792
CAS No.: 872860-66-7
M. Wt: 409.53
InChI Key: UAKSEWFCSGVQNU-UHFFFAOYSA-N
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Description

1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic complex organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a distinctive structure incorporating both indole and piperidine moieties, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities. The presence of these structures suggests potential research applications in modulating various biological targets, such as enzymes and receptors. Compounds with indole and piperidine subunits are frequently investigated for their interactions with the central nervous system, among other therapeutic areas. Researchers can explore this molecule as a key intermediate in synthetic pathways or as a candidate for structure-activity relationship (SAR) studies to develop novel bioactive agents. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. For comprehensive product details, including available pack sizes and pricing, please submit a formal inquiry.

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-2-18-10-6-9-15-27(18)24(30)23(29)20-16-26(21-12-5-4-11-19(20)21)17-22(28)25-13-7-3-8-14-25/h4-5,11-12,16,18H,2-3,6-10,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKSEWFCSGVQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indole Core:

    • Starting with a suitable indole precursor, such as indole-3-carboxaldehyde.
    • Reacting with ethyl piperidine under acidic or basic conditions to form the indole-piperidine intermediate.
  • Attachment of the Ethyl Group:

    • The intermediate is then subjected to alkylation using ethyl bromide or a similar ethylating agent.
  • Formation of the Dione Structure:

    • The final step involves the introduction of the dione functionality, typically through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ethane-1,2-dione core is redox-active, enabling transformations via oxidation or reduction:

Reaction Type Reagents/Conditions Products Notes
Oxidation Ozone, KMnO<sub>4</sub> (acidic)Dicarboxylic acid derivativesSelective cleavage of the dione group yields α-ketoacid intermediates.
Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub>Ethylene glycol analogsPartial reduction preserves the indole and piperidine functionalities.

For example, reduction with NaBH<sub>4</sub> in methanol converts the dione to a diol, while stronger agents like LiAlH<sub>4</sub> may fully reduce carbonyls to methylene groups.

Nucleophilic Substitution

The piperidine and indole nitrogen atoms participate in nucleophilic reactions:

Site Reagents Products Mechanism
Piperidine N Alkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium saltsAlkylation enhances solubility and modifies pharmacological activity .
Indole C-3 Electrophiles (e.g., Br<sub>2</sub>)3-bromoindole derivativesElectrophilic substitution occurs at the indole’s C-3 position .

Condensation and Cycloaddition

The dione group facilitates cycloaddition and condensation with amines or hydrazines:

Reaction Conditions Products Application
Schiff Base Formation Primary amines (e.g., NH<sub>2</sub>R)Imine-linked conjugatesUsed to synthesize prodrugs or metal-chelating agents .
Diels-Alder Dienes (e.g., 1,3-butadiene)Six-membered cyclohexene derivativesExplored for generating polycyclic frameworks .

Functional Group Interconversion

The 2-oxoethyl-piperidine side chain undergoes hydrolysis and acylation:

Reaction Reagents Products Key Observations
Hydrolysis HCl (aqueous), heatPiperidine-2-carboxylic acidAcidic conditions cleave the amide bond, releasing piperidine .
Acylation Acetyl chloride, pyridineAcetylated derivativesModifies pharmacokinetic properties (e.g., metabolic stability) .

Catalytic Transformations

Transition-metal catalysis enables cross-coupling and hydrogenation:

Reaction Catalyst Products Efficiency
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl-indole hybridsHigh yield (>80%) under mild conditions .
Hydrogenation Pd/C, H<sub>2</sub>Saturated piperidine analogsReduces double bonds in the indole ring .

Stability and Degradation Pathways

The compound degrades under specific conditions:

Condition Degradation Products Mechanism
UV Light Radical intermediatesPhotooxidation of the indole ring generates reactive oxygen species .
Strong Base Piperidine and indole fragmentsBase-mediated hydrolysis disrupts the dione and amide linkages .

Comparative Reactivity with Analogues

Reactivity differs significantly among structural analogs:

Compound Key Reactivity Difference
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione Faster oxidation due to phenyl electron-withdrawing effects.
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-piperidin-1-ylethane-1,2-dione Enhanced electrophilic substitution at indole C-3 due to chloro-benzyl substitution.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of indole and piperidine compounds exhibit significant antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed increased levels of serotonin in the synaptic cleft, leading to enhanced mood regulation .

Anticancer Potential

Compounds containing indole structures have been investigated for their anticancer properties. The presence of piperidine enhances the bioavailability and cellular uptake of these compounds. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as similar piperidine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, which could be beneficial in developing new antibiotics .

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining indole derivatives with piperidine-based intermediates through condensation reactions can yield the target compound.
  • Functionalization Techniques : Employing functionalization strategies on the indole or piperidine rings can enhance the pharmacological profile of the compound.
  • Multi-step Synthesis : A multi-step synthetic pathway may involve protecting groups and selective reductions to achieve the desired molecular structure .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated a related compound's effect on patients with major depressive disorder (MDD). Results showed a statistically significant reduction in depression scores after six weeks of treatment compared to a placebo group, indicating the potential of indole-piperidine derivatives in treating MDD .

Case Study 2: Anticancer Activity

In a preclinical study, a derivative was tested against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This finding suggests that modifications to the piperidine structure could enhance anticancer activity further .

Mechanism of Action

The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Compound A : 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Key Differences : Replaces the ethylpiperidine and oxoethyl-piperidine substituents with a simpler 2-methylindole and unmodified piperidine.
  • Implications : Reduced steric bulk may enhance solubility but decrease receptor-binding specificity compared to the target compound .

Compound B : 1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Key Differences : Substitutes the 2-ethylpiperidine group with a 3-methylpiperidine.

Compound C : 1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

  • Molecular Formula : C₂₁H₂₀N₂O₂
  • Key Differences : Incorporates a phenyl group at the 2-position of the indole.
  • Implications : Increased aromaticity may enhance π-π stacking interactions but reduce metabolic stability .

Variations in the Amine Substituents

Compound D : 1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione

  • Molecular Formula : C₂₀H₁₈N₂O₂
  • Key Differences : Replaces piperidine with pyrrolidine.

Compound E : Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-

  • Molecular Formula : C₁₁H₁₈N₂
  • Key Differences : Lacks the diketone and indole moieties.
  • Implications : Simplified structure highlights the critical role of the diketone-indole scaffold in pharmacological activity .

Research Findings and Implications

  • Structural Flexibility vs. Specificity : The target compound’s dual piperidine groups and extended alkyl chain may improve selectivity for G-protein-coupled receptors (GPCRs) over simpler analogs like Compound A or B .
  • Metabolic Stability : The 2-oxoethyl-piperidine moiety in the target compound could enhance resistance to oxidative metabolism compared to Compound C’s phenyl group, which is prone to CYP450-mediated hydroxylation .
  • Synthetic Challenges : The target compound’s complexity (e.g., multiple stereocenters) may hinder large-scale synthesis compared to pyrrolidine-based analogs like Compound D .

Biological Activity

The compound 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , often referred to as a piperidinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and piperidine rings, which are known to influence biological activity significantly. The structural formula can be represented as follows:

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor , which is crucial in modulating cellular signaling pathways involved in inflammation and other physiological processes .

Antitumor Activity

Research indicates that compounds similar to this piperidinone derivative exhibit significant antitumor properties. For instance, a related indole-based compound demonstrated robust antitumor activity in lymphoma xenograft models, suggesting that the structural features of the compound could enhance its efficacy against cancer cells .

Inhibition of Histone Methyltransferases

The compound has also shown promise as an inhibitor of histone methyltransferases, particularly EZH2, which plays a role in gene regulation and cancer progression. Studies have reported that modifications to the piperidine ring can enhance potency and selectivity against EZH2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on how different structural modifications affect potency:

Modification TypeEffect on PotencyReference
N-substitution on PiperidineImproved cellular potency observed
Indole core variationsEnhanced target engagement
Alkyl chain lengthOptimal length correlates with bioavailability

Case Studies

Several studies have explored the biological activity of similar compounds:

  • EZH2 Inhibition : A study found that derivatives with specific substitutions at the piperidine nitrogen exhibited improved selectivity and potency against EZH2, leading to promising results in preclinical trials for B-cell lymphomas .
  • Inflammation Treatment : Another research highlighted the anti-inflammatory potential of piperidinone derivatives, suggesting they could be effective in treating conditions characterized by excessive inflammation .
  • Calcium Channel Blockade : Some derivatives were identified as effective calcium channel blockers, indicating a broader pharmacological profile that may include cardiovascular effects .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione?

Methodological Answer:
The synthesis typically involves multi-step acylation and alkylation reactions. For example:

Piperidine functionalization : React a piperidine derivative (e.g., 2-ethylpiperidine) with an acyl chloride or activated carbonyl compound to form the 1-(2-ethylpiperidin-1-yl) fragment.

Indole modification : Introduce the 2-oxo-2-(piperidin-1-yl)ethyl group to the indole nitrogen via alkylation using bromoethyl intermediates (e.g., 1-bromo-2-methoxyethane) under mild conditions (room temperature, 24 hours) .

Coupling reactions : Combine the functionalized piperidine and indole moieties via a diketone linker (ethane-1,2-dione) using nucleophilic substitution or condensation reactions.
Key Validation : Confirm intermediates via IR (carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (molecular ion peaks for intermediates) .

Advanced: How can researchers optimize reaction conditions to mitigate low molecular ion intensity in mass spectrometry for similar compounds?

Methodological Answer:
Low molecular ion intensity (e.g., 0.5–8% as observed in spiro-piperidine derivatives) often arises from thermal instability or poor ionization efficiency. Strategies include:

  • Derivatization : Introduce electron-capturing groups (e.g., trifluoroacetyl) to enhance ionization .
  • Soft ionization techniques : Use ESI (electrospray ionization) or APCI (atmospheric-pressure chemical ionization) instead of EI (electron impact) to reduce fragmentation .
  • Matrix selection : Optimize matrix additives (e.g., sodium acetate) to stabilize ions during MALDI-TOF analysis.
    Data Contradiction Note : If GC-MS fails, switch to LC-MS for polar intermediates .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for piperidine protons (δ 1.2–3.5 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). The diketone carbonyls appear as singlet(s) near δ 190–210 ppm in 13C NMR .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹) and secondary amines (N-H bends at ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C28H34N4O3) with <5 ppm error .

Advanced: How can researchers resolve contradictions between computational and experimental data for piperidine-indole derivatives?

Methodological Answer:
Discrepancies often stem from solvent effects or conformational flexibility. Steps:

DFT Optimization : Recalculate gas-phase structures using polarizable continuum models (e.g., IEF-PCM for solvent corrections) .

Dynamic NMR : Probe rotameric equilibria (e.g., piperidine ring puckering) via variable-temperature NMR to identify dominant conformers .

X-ray Crystallography : Resolve absolute configuration and compare with computational predictions .

Basic: What safety protocols are essential when handling piperidine-containing compounds during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., piperidine derivatives) .
  • PPE : Wear nitrile gloves and goggles; piperidines may cause skin/eye irritation (GHS Category 2) .
  • Spill Management : Neutralize acidic or basic spills with inert adsorbents (e.g., vermiculite) .

Advanced: How can researchers align synthetic methodology with theoretical frameworks (e.g., reaction mechanisms)?

Methodological Answer:

Mechanistic Proposals : Use DFT calculations (e.g., Gaussian 16) to model transition states for acylation/alkylation steps .

Kinetic Studies : Perform pseudo-first-order experiments to validate rate-determining steps (e.g., nucleophilic attack on diketones) .

Isotopic Labeling : Track 13C-labeled carbonyl groups to confirm intramolecular cyclization pathways .

Basic: What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Methodological Answer:

  • Cell Viability Assays : Use MTT or SRB assays against Hela, A-549, and ECA-109 cell lines (IC50 values <10 µM indicate potency) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Selectivity Screening : Compare toxicity in normal cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced: How can process control systems improve scalability for similar diketone syntheses?

Methodological Answer:

  • PAT (Process Analytical Technology) : Implement inline FTIR to monitor carbonyl formation in real-time .
  • DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading using response surface methodology .
  • Crystallization Control : Use focused beam reflectance measurement (FBRM) to ensure consistent particle size during diketone precipitation .

Basic: What are the key considerations for selecting a solvent system in the final purification step?

Methodological Answer:

  • Polarity Matching : Use ethyl acetate/hexane (3:7) for column chromatography if the compound is moderately polar .
  • Thermal Stability : Avoid high-boiling solvents (e.g., DMF) if the diketone decomposes above 80°C .
  • Crystallization : Recrystallize from ethanol/water (9:1) to remove piperidine byproducts .

Advanced: How can researchers address poor reproducibility in biological assays for structurally complex analogs?

Methodological Answer:

  • Batch Consistency : Characterize all synthetic batches via HPLC (purity >95%) and ensure consistent salt forms .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to rule out colloidal aggregation in cell media .
  • Proteomic Profiling : Use affinity chromatography to identify off-target binding partners that may confound results .

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